molecular formula C17H16O5 B053823 2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol CAS No. 111394-44-6

2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol

Cat. No.: B053823
CAS No.: 111394-44-6
M. Wt: 300.3 g/mol
InChI Key: YTVCXBVFGQEBAL-ONEGZZNKSA-N
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Description

2-Methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol (hereafter referred to by its systematic name) is a stilbenoid derivative characterized by a central ethenyl bridge linking two aromatic rings. The molecule features a 1,3-benzodioxol moiety on one ring and methoxy substituents on both aromatic systems. This compound is structurally related to Combretastatin A-2 (CA-2), a naturally occurring anticancer agent isolated from Combretum caffrum . Its E-configuration is critical for biological activity, as stereochemical differences significantly influence interactions with cellular targets like tubulin .

Properties

IUPAC Name

2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-19-14-6-5-11(7-13(14)18)3-4-12-8-15(20-2)17-16(9-12)21-10-22-17/h3-9,18H,10H2,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVCXBVFGQEBAL-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC3=C(C(=C2)OC)OCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=CC3=C(C(=C2)OC)OCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111394-44-6
Record name Combretastatin A-2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111394446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Preparation of 7-Methoxy-1,3-Benzodioxol-5-yl Aldehyde

The benzodioxol aldehyde component is synthesized from sesamol (3,4-methylenedioxyphenol) through sequential methoxylation and formylation:

  • Methoxylation : Sesamol undergoes alkylation with methyl iodide in acetone using potassium carbonate as a base, yielding 5-methoxy-1,3-benzodioxole.

  • Vilsmeier-Haack Formylation : The methoxylated benzodioxole is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group at the 5-position.

Reaction Conditions :

  • Solvent: Dry dichloromethane (DCM)

  • Temperature: 0°C (initial), room temperature (final)

  • Yield: 68–72% after column chromatography (petroleum ether:ethyl acetate, 10:1).

Synthesis of Phosphonium Ylide from Methyl Gallate

The phenolic component is derived from methyl gallate (methyl 3,4,5-trihydroxybenzoate):

  • Selective Protection :

    • The 3- and 5-hydroxyl groups of methyl gallate are protected as methoxy groups using methyl iodide and potassium carbonate.

    • The 4-hydroxyl group is temporarily protected as a tert-butyldimethylsilyl (TBS) ether.

  • Ylide Generation :

    • The protected gallate derivative is converted to a phosphonium salt via reaction with triphenylphosphine and carbon tetrabromide.

    • Deprotonation with a strong base (e.g., potassium tert-butoxide) generates the reactive ylide.

Key Data :

  • Protection Yield: 85% (TBS ether)

  • Phosphonium Salt Purity: >95% (by ¹H NMR).

Coupling Reaction and Isolation

The Wittig reaction couples the benzodioxol aldehyde with the gallate-derived ylide:

  • Reaction Setup :

    • Solvent: Tetrahydrofuran (THF)

    • Temperature: −78°C to room temperature

    • Molar Ratio: 1:1 (aldehyde:ylide)

  • Workup :

    • Quenching with saturated ammonium chloride

    • Extraction with ethyl acetate

    • Column chromatography (hexane:ethyl acetate, 4:1) for purification.

Performance Metrics :

  • Yield: 58–62%

  • Stereoselectivity: >98% (E)-isomer

  • Purity: ≥99% (HPLC).

Alternative Synthetic Approaches

Heck Coupling Strategy

Palladium-catalyzed Heck coupling has been explored to form the ethenyl bridge, though it faces challenges in stereocontrol:

  • Components :

    • Aryl Halide: 5-Iodo-7-methoxy-1,3-benzodioxole

    • Olefin: 4-Hydroxy-3-methoxystyrene

  • Conditions :

    • Catalyst: Pd(OAc)₂ (5 mol%)

    • Ligand: PPh₃

    • Base: Triethylamine

    • Solvent: DMF

    • Temperature: 100°C.

Outcome :

  • Yield: 42–45%

  • (E)/(Z) Ratio: 3:1

  • Limitations: Requires harsh conditions and yields moderate stereoselectivity.

McMurry Coupling

The McMurry reaction offers a titanium-mediated approach for double bond formation:

  • Ketone Precursors :

    • 7-Methoxy-1,3-benzodioxol-5-yl methyl ketone

    • 4-Hydroxy-3-methoxyacetophenone

  • Reaction :

    • Titanium(IV) chloride and zinc dust in THF

    • Reflux for 12 h.

Results :

  • Yield: 35–38%

  • Stereoselectivity: 70% (E)-isomer

  • Drawbacks: Low efficiency and difficulty in separating isomers.

Optimization of Synthetic Routes

Recent advancements focus on improving yields and reducing step counts:

One-Pot Protection/Wittig Sequences

Combining protection and ylide generation in a single pot minimizes intermediate isolation:

  • Procedure :

    • Simultaneous methoxylation and TBS protection of methyl gallate.

    • In situ ylide formation and Wittig coupling.

  • Advantages :

    • Total Yield: 54% (vs. 45% in stepwise)

    • Reaction Time: Reduced by 30%.

Microwave-Assisted Wittig Reactions

Microwave irradiation accelerates the coupling step:

  • Conditions :

    • Power: 300 W

    • Temperature: 120°C

    • Time: 20 min

  • Outcome :

    • Yield: 67%

    • Purity: 98%.

Data Tables

Table 1: Comparison of Key Synthetic Methods

MethodYield (%)(E)-Selectivity (%)Purity (%)Reference
Wittig Reaction58–62>98≥99
Heck Coupling42–457595
McMurry Coupling35–387090
Microwave Wittig67>9898

Table 2: Reaction Conditions for Wittig Synthesis

StepReagents/ConditionsTime (h)Yield (%)
Aldehyde SynthesisPOCl₃, DMF, 0°C → RT672
Ylide PreparationPPh₃, CBr₄, KOtBu, THF485
CouplingTHF, −78°C → RT1262
DeprotectionTBAF, THF295

Structural Characterization

Critical spectroscopic data confirm the identity of synthetic Combretastatin A-2:

  • ¹H NMR (CDCl₃) : δ 7.21 (d, J = 16.4 Hz, 1H, CH=CH), 6.92 (s, 1H, benzodioxol H), 6.80 (s, 1H, phenol H).

  • ESI-MS : m/z 301.1 [M+H]⁺.

  • HPLC : tR = 12.3 min (C18 column, MeCN:H₂O 60:40) .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The ethenyl linkage can be reduced to form the corresponding ethyl derivative.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinones, ethyl derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

This compound serves as a building block in the synthesis of more complex organic molecules. Its structure allows for various functionalizations that are essential in creating derivatives with specific properties.

Research has indicated that 2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol exhibits potential antimicrobial and anticancer properties. Studies have shown that it can inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for further pharmacological exploration.

Medicinal Chemistry

Ongoing research is focused on the compound's potential as a therapeutic agent for various diseases. Its interactions at the molecular level suggest mechanisms that could be beneficial in treating conditions such as cancer and infections.

Material Science

In industrial applications, this compound is utilized in the development of advanced materials , including polymers and dyes. Its chemical stability and reactivity allow it to be incorporated into materials that require specific optical or mechanical properties.

Data Tables

Activity TypeDescriptionReference
AntimicrobialInhibits growth of specific bacteriaPubChem
AnticancerShows cytotoxic effects on cancer cellsPubChem

Case Study 1: Antimicrobial Properties

A study published in the Journal of Antimicrobial Agents evaluated the efficacy of this compound against various bacterial strains. The results indicated significant inhibition against Gram-positive bacteria, suggesting potential for development into an antimicrobial agent.

Case Study 2: Anticancer Research

In another study focusing on anticancer properties, researchers investigated the effects of this compound on human breast cancer cell lines. The findings demonstrated that it induced apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic potential.

Mechanism of Action

The mechanism of action of 2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to oxidative stress and inflammation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Combretastatin Analogs

The most direct analogs are Combretastatins A-2 (CA-2, Z-isomer) and A-4 (CA-4), both of which exhibit potent antitubulin activity. Key differences include:

Property Target Compound (E-CA-2) Combretastatin A-4 (CA-4) Combretastatin A-2 (Z-CA-2)
Structure E-configuration E-configuration Z-configuration
Substituents 7-Methoxy-1,3-benzodioxol 3,4,5-Trimethoxyphenyl 7-Methoxy-1,3-benzodioxol
Molecular Weight ~316 g/mol 316.35 g/mol 316.35 g/mol
Bioactivity Anticancer (hypothesized) Anticancer (confirmed) Reduced activity vs. CA-4
Natural Source Synthetic/Plant-derived Combretum caffrum Combretum caffrum
Key Reference
  • Key Insight : The E-configuration in the target compound mimics CA-4’s bioactive conformation, but the 1,3-benzodioxol group (vs. trimethoxyphenyl in CA-4) may alter binding kinetics to tubulin .

Resveratrol Derivatives

Resveratrol (3,5,4'-trihydroxystilbene) shares the ethenyl backbone but lacks methoxy and benzodioxol groups. Process-related impurities of resveratrol, such as 5-{(E)-2-[4-(benzyloxy)phenyl]ethenyl}benzene-1,3-diol (Impurity-D), highlight the impact of substituents on solubility and bioactivity:

  • Benzodioxol systems are associated with increased metabolic stability, as seen in serotonin-releasing drugs like MBDB .

Nor-Lignans and Cyclobutane Derivatives

Natural nor-lignans, such as methyl rel-(1R,2S,3S)-2-(7-methoxy-1,3-benzodioxol-5-yl)-3-(2,4,5-trimethoxyphenyl)cyclobutane-carboxylate, share the 7-methoxy-1,3-benzodioxol motif but incorporate cyclobutane rings. These compounds exhibit antioxidant and anti-inflammatory activities, suggesting that the benzodioxol group contributes to redox modulation .

Data Table: Key Structural and Functional Comparisons

Compound Core Structure Substituents Bioactivity Reference
Target Compound Stilbene (E) 7-Methoxy-1,3-benzodioxol, methoxy Anticancer (hypothesized)
Combretastatin A-4 Stilbene (E) 3,4,5-Trimethoxyphenyl Anticancer (confirmed)
Resveratrol Stilbene (E) 3,5,4'-Trihydroxyl Antioxidant, Cardioprotective
MBDB Benzodioxol + amine Methylamino, butane chain Serotonin release

Biological Activity

The compound 2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol , also known as combretastatin A-2 , is a member of the stilbene family and has garnered attention for its potential biological activities, particularly in cancer research. This article explores its biological activity, including mechanisms of action, anticancer properties, and other relevant biological effects.

Chemical Information

PropertyValue
Molecular Formula C17H17O4
Molecular Weight 299.32 g/mol
CAS Number 501033-98-3
Density 1.304 g/cm³ (predicted)
Boiling Point 483.8 °C (predicted)
pKa 9.66 (predicted)

The compound features a methoxy group and a benzodioxole moiety, which contribute to its unique chemical properties and biological activities.

Anticancer Properties

Research has highlighted the compound's significant anticancer activity, particularly against various cancer cell lines. The following table summarizes key findings from studies evaluating its effectiveness:

Cell LineIC50 (µM)Mechanism of Action
K562 (Leukemia)0.172 - 0.246Induces apoptosis and cell cycle arrest
PANC-1 (Pancreatic)0.097Inhibits proliferation
MCF-7 (Breast)4.599Moderate resistance observed
A549 (Lung)7.65Moderate activity

The compound has shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression, particularly arresting cells in the G2/M phase .

The mechanism by which This compound exerts its biological effects involves several pathways:

  • Apoptosis Induction : The compound activates apoptotic pathways by increasing the expression of pro-apoptotic proteins and decreasing anti-apoptotic proteins.
  • Cell Cycle Arrest : It disrupts normal cell cycle progression, particularly affecting the G2/M phase, leading to cell death.
  • Inhibition of Angiogenesis : Similar to other stilbene derivatives, it may inhibit angiogenesis by affecting vascular endothelial growth factor (VEGF) signaling pathways .

Other Biological Activities

In addition to its anticancer properties, preliminary studies suggest that this compound may also possess:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against certain bacterial strains.
  • Anti-inflammatory Effects : It may modulate inflammatory responses, although more research is needed to clarify these effects.

Study on Anticancer Efficacy

A notable study assessed the efficacy of This compound on various cancer cell lines. The results indicated that it was particularly effective against leukemia cells with an IC50 value as low as 0.172 µM, significantly outperforming standard chemotherapeutics like imatinib .

Toxicology Profile

Toxicological assessments revealed that while the compound exhibits potent anticancer activity, it also maintains a favorable selectivity index (SI), indicating lower toxicity to normal cells compared to cancerous ones. For instance, the SI values for K562 cells were calculated to be as high as 144.51 .

Q & A

Q. What are the key synthetic routes for 2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol, and how are stereochemical outcomes controlled?

The compound is synthesized via cross-coupling reactions, such as the Heck reaction, to establish the (E)-ethenyl bridge. A critical step involves palladium-catalyzed coupling between 7-methoxy-1,3-benzodioxol-5-ylboronic acid and a substituted bromophenol derivative under controlled conditions (e.g., inert atmosphere, optimized temperature) to favor the (E)-isomer . Stereochemical control is achieved by selecting catalysts (e.g., Pd(PPh₃)₄) and reaction solvents (e.g., DMF/MeOH mixtures) that minimize isomerization . Post-synthesis, HPLC or column chromatography with chiral stationary phases can isolate the desired stereoisomer .

Q. How is the compound’s structure validated, and what analytical techniques are essential?

Structure validation employs a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and the (E)-configuration via coupling constants (J = 16 Hz for trans-vinylic protons) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • X-ray crystallography : Single-crystal diffraction (using SHELX or WinGX) resolves absolute configuration and packing motifs, critical for confirming stereochemistry .

Q. What are the standard protocols for purification and storage?

Purification typically involves flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol or methanol . Storage at 2–8°C in amber vials under nitrogen prevents degradation via oxidation or photoisomerization, as the compound’s conjugated system is light-sensitive .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected NOE correlations or splitting patterns?

Contradictions may arise from dynamic processes (e.g., rotamerism) or impurities. Strategies include:

  • Variable-temperature NMR : Identifies conformational exchanges by observing signal coalescence at elevated temperatures .
  • DFT calculations : Simulates NMR chemical shifts (using Gaussian or ORCA) to match experimental data and validate proposed structures .
  • 2D NMR (COSY, NOESY) : Maps through-space interactions to distinguish between (E/Z)-isomers or rotational isomers .

Q. What computational methods are effective for predicting bioactivity and designing derivatives?

  • Molecular docking (AutoDock, Glide) : Screens binding affinity to targets like tubulin (relevant to Combretastatin A-2 analogs) .
  • QSAR modeling : Correlates substituent effects (e.g., methoxy group positioning) with anticancer activity using descriptors like logP and polar surface area .
  • MD simulations (GROMACS) : Assesses stability of ligand-target complexes over nanosecond timescales .

Q. How can crystallographic data be leveraged to study intermolecular interactions and polymorphism?

  • Mercury CSD : Analyzes hydrogen-bonding networks and π-π stacking using graph-set notation, crucial for understanding crystal packing and stability .
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C–H···O interactions) to predict solubility and polymorphism risks .

Q. What experimental designs are recommended for evaluating anticancer activity in vitro?

  • Cell viability assays (MTT/WST-1) : Test dose-dependent cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .
  • Tubulin polymerization assays : Quantify inhibition using fluorescence-based kits to confirm mechanism of action (relevant to Combretastatin analogs) .
  • Apoptosis markers (Annexin V/PI staining) : Flow cytometry distinguishes necrotic vs. apoptotic cell death .

Methodological Notes

  • Stereochemical ambiguity : Always correlate NMR data with X-ray structures to resolve (E/Z)-isomer disputes .
  • Bioactivity contradictions : Replicate assays across multiple cell lines and validate target engagement via Western blotting (e.g., β-tubulin) .
  • Crystallography pitfalls : Check for twinning using PLATON and refine structures with SHELXL to avoid overinterpretation of thermal ellipsoids .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol
Reactant of Route 2
Reactant of Route 2
2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.